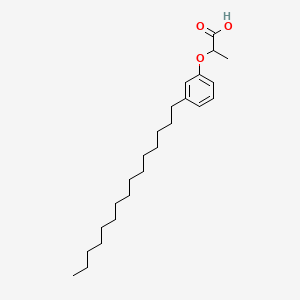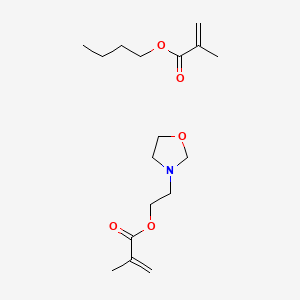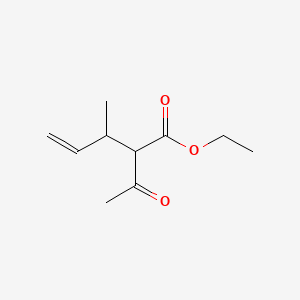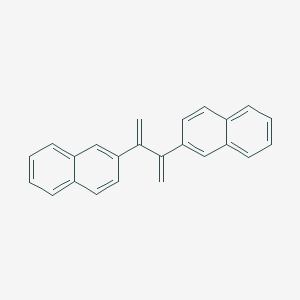
2,2'-(Buta-1,3-diene-2,3-diyl)dinaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected through a buta-1,3-diene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with buta-1,3-diene. One common method is the palladium-catalyzed cross-coupling reaction, which provides a high yield of the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
化学反应分析
Types of Reactions: 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the diene bridge into a saturated hydrocarbon chain.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated hydrocarbon derivatives.
Substitution: Nitro- or halogen-substituted naphthalene derivatives.
科学研究应用
2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
作用机制
The mechanism of action of 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene in various applications depends on its chemical structure. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form more complex structures. In materials science, its conjugated system allows for efficient electron transport, making it suitable for use in electronic devices .
相似化合物的比较
- 1,1’-(Buta-1,3-diene-1,3-diyl)dinaphthalene
- 2,3-Dimethylbuta-1,3-diene
- 1-Phenyl-1,3-butadiene
Comparison: 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is unique due to its specific structural arrangement, which imparts distinct electronic properties compared to similar compounds. For instance, the presence of two naphthalene units connected through a buta-1,3-diene bridge provides a conjugated system that enhances its potential for use in electronic applications .
属性
CAS 编号 |
34804-77-8 |
|---|---|
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-(3-naphthalen-2-ylbuta-1,3-dien-2-yl)naphthalene |
InChI |
InChI=1S/C24H18/c1-17(21-13-11-19-7-3-5-9-23(19)15-21)18(2)22-14-12-20-8-4-6-10-24(20)16-22/h3-16H,1-2H2 |
InChI 键 |
YOUSQOQFOINUOX-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC2=CC=CC=C2C=C1)C(=C)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


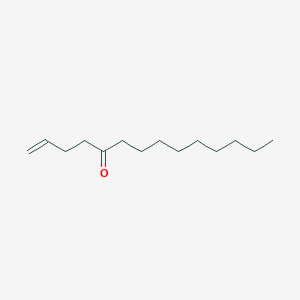
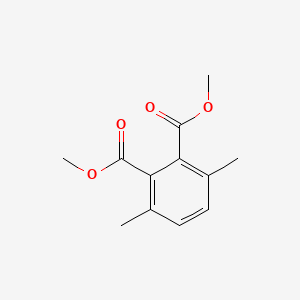
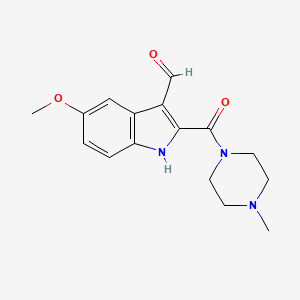
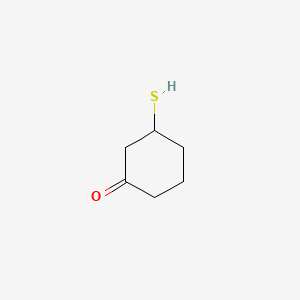

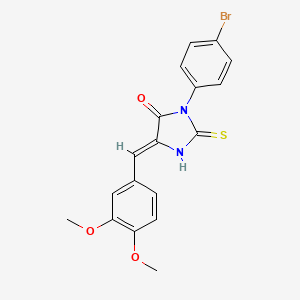
![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
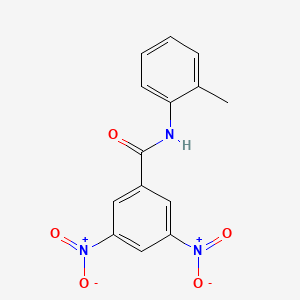
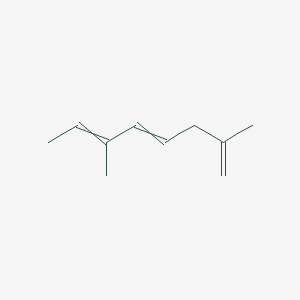
![7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one](/img/structure/B14677161.png)
